molecular formula C4H10S B051123 Diethyl sulfide CAS No. 352-93-2

Diethyl sulfide

Cat. No.: B051123
CAS No.: 352-93-2
M. Wt: 90.19 g/mol
InChI Key: LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Description

Diethyl sulfide, also known as (Ethylsulfanyl)ethane, is an organosulfur compound with the chemical formula (CH₃CH₂)₂S. It is a colorless liquid with a distinct, unpleasant odor. This compound is a common thioether but has limited applications in various fields .

Safety and Hazards

Diethyl sulfide is highly flammable and can cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing its vapors and using it only in well-ventilated areas or outdoors .

Relevant Papers Several papers have been published on this compound. For instance, a study on the photocatalytic oxidation of this compound vapor over TiO2-based composite photocatalysts and another on the kinetics of the oxidation of this compound in aqueous H2O2–Na2SiO3 solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sulfide is primarily produced as a by-product during the commercial production of ethanethiol. This process involves the reaction of ethylene with hydrogen sulfide over an alumina-based catalyst. The amount of this compound produced can be controlled by adjusting the ratio of hydrogen sulfide to ethylene .

Industrial Production Methods: In industrial settings, this compound is synthesized through the same method mentioned above. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of this compound while minimizing the production of unwanted by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Dimethyl sulfide: Another common thioether with the chemical formula (CH₃)₂S. It has a similar structure but different physical and chemical properties.

    Diphenyl sulfide: A thioether with the chemical formula (C₆H₅)₂S.

Uniqueness of Diethyl Sulfide: this compound is unique due to its specific chemical structure and properties, which make it suitable for certain applications, such as solvent use in plating baths and the formation of coordination complexes. Its production as a by-product in ethanethiol synthesis also distinguishes it from other thioethers .

Properties

IUPAC Name

ethylsulfanylethane
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InChI

InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3
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InChI Key

LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Canonical SMILES

CCSCC
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Molecular Formula

C4H10S
Record name DIETHYL SULFIDE
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DSSTOX Substance ID

DTXSID5027146
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Molecular Weight

90.19 g/mol
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Physical Description

Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour
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Boiling Point

92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

-6.7 °C, -10 °C (14 °F) closed cup
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Solubility

Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil
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Density

0.8362 g/cu cm at 20 °C, 0.836-0.841
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Vapor Density

3.11 (AIR= 1)
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Vapor Pressure

60.2 [mmHg], 60.2 mm Hg at 25 °C
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Color/Form

Liquid, Colorless, oily liquid

CAS No.

352-93-2, 68990-36-3
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Melting Point

-103.9 °C, -102.05 °C
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Synthesis routes and methods

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl sulfide
Reactant of Route 2
Reactant of Route 2
Diethyl sulfide
Reactant of Route 3
Diethyl sulfide
Reactant of Route 4
Reactant of Route 4
Diethyl sulfide
Reactant of Route 5
Diethyl sulfide
Reactant of Route 6
Reactant of Route 6
Diethyl sulfide

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